2,2-Dibromoheptanitrile
Description
Academic Significance of Polyhalogenated Nitriles
Polyhalogenated nitriles are organic compounds that contain one or more halogen atoms and a nitrile (-C≡N) functional group. The presence of halogens significantly influences the electronic properties and reactivity of the nitrile group and the adjacent carbon atoms. This class of compounds is of considerable academic interest due to their versatile applications in organic synthesis.
The nitrile group is a valuable functional group in organic chemistry, known for its ability to be converted into various other functionalities such as carboxylic acids, amines, amides, and ketones. igntu.ac.in The introduction of halogen atoms, particularly on the α-carbon (the carbon atom adjacent to the nitrile group), further enhances the synthetic utility of these molecules. These halogen atoms can act as leaving groups in nucleophilic substitution reactions, enabling the introduction of a wide range of substituents. ksu.edu.sanih.gov
Polyhalogenated nitriles are also important precursors for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. mdpi.com For instance, the reaction of α,α-dibromonitriles with nucleophiles can lead to the formation of various ring systems. beilstein-journals.org The reactivity of these compounds makes them key building blocks in the construction of complex molecular architectures.
Historical Context of α,α-Dibromonitrile Chemistry
The study of α,α-dibromonitriles, also known as gem-dibromonitriles, has a history rooted in the exploration of halogenated organic compounds. The development of methods for the α-halogenation of carbonyl compounds and their derivatives laid the groundwork for the synthesis of α,α-dibromonitriles.
A common method for the synthesis of α,α-dibromonitriles involves the reaction of an aldehyde or ketone with a source of cyanide, followed by bromination. Another approach is the direct α,α-dibromination of a pre-existing nitrile. These synthetic methods have allowed chemists to access a variety of α,α-dibrominated nitrile structures.
Historically, the reactivity of these compounds has been a central focus of research. Early studies explored their reactions with various nucleophiles, revealing their potential for both substitution and elimination reactions. ksu.edu.sa This reactivity has been harnessed to develop new synthetic methodologies and to access novel chemical entities. For example, the reaction of α,α-dibromomalononitrile with 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) has been shown to produce complex heterocyclic systems. beilstein-journals.org
Research Landscape and Emerging Areas for 2,2-Dibromoheptanitrile
Current research involving this compound and related α,α-dibromonitriles is focused on their application as intermediates in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. nih.gov The presence of the two bromine atoms on the α-carbon makes this compound a reactive substrate for various chemical transformations.
One emerging area of interest is the use of these compounds in the synthesis of biologically active molecules. Marine organisms, for instance, are known to produce a variety of brominated compounds with interesting biological activities. nih.gov While no specific biological activity has been reported for this compound itself, its structural motif is found in some natural products and synthetic compounds with cytotoxic or other pharmacological properties. frontiersin.orgontosight.ai
The development of new catalytic systems for the transformation of polyhalogenated nitriles is another active area of research. Modern synthetic methods aim to achieve these transformations with higher efficiency, selectivity, and under milder reaction conditions. The unique reactivity of compounds like this compound continues to make them valuable tools for organic chemists exploring new synthetic frontiers.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₁Br₂N | nih.gov |
| Molecular Weight | 268.98 g/mol | nih.govfar-chemical.com |
| Boiling Point | 66 °C @ 3.5 mmHg | far-chemical.com |
| Specific Gravity | 1.641 | far-chemical.com |
| CAS Number | 60623-74-7 | nih.gov |
Computed Properties of this compound
| Property | Value | Source |
| XLogP3-AA | 3.8 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 4 | nih.gov |
| Exact Mass | 268.92378 g/mol | nih.gov |
| Monoisotopic Mass | 266.92582 g/mol | nih.gov |
| Topological Polar Surface Area | 23.8 Ų | nih.gov |
| Heavy Atom Count | 10 | nih.gov |
| Complexity | 134 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dibromoheptanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br2N/c1-2-3-4-5-7(8,9)6-10/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKAUBPKRRQJLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C#N)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312076 | |
| Record name | 2,2-Dibromoheptanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60623-74-7 | |
| Record name | 2,2-Dibromoheptanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60623-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dibromoheptanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptanenitrile, 2,2-dibromo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2,2 Dibromoheptanitrile
Mechanistic Investigations of Dibromination at the α-Carbon of Nitriles
The introduction of two bromine atoms at the α-position to a nitrile group is a challenging transformation that can proceed through different mechanistic manifolds. Understanding these pathways is crucial for controlling the reaction and optimizing the yield of the desired 2,2-dibrominated product.
Electrophilic Bromination Pathways
The electrophilic bromination of nitriles at the α-carbon typically proceeds via an enolate or enol-equivalent intermediate. msu.edu The reaction is often catalyzed by acids or bases. In an acid-catalyzed reaction, the nitrile is protonated, which increases the acidity of the α-protons. Subsequent deprotonation by a weak base leads to the formation of a ketenimine tautomer, which can then react with an electrophilic bromine source.
The generally accepted mechanism for the acid-catalyzed α-bromination of nitriles involves the following steps:
Enolization/Ketenimine formation: The reaction is initiated by the protonation of the nitrile nitrogen, followed by tautomerization to the more reactive ketenimine form.
Nucleophilic Attack: The α-carbon of the ketenimine, acting as a nucleophile, attacks a molecule of the brominating agent (e.g., Br₂).
Deprotonation: Loss of a proton from the nitrogen atom regenerates the α-bromo nitrile.
For the second bromination to occur, the α-bromo nitrile must undergo a second tautomerization, which is often slower than the first. The presence of the first electron-withdrawing bromine atom makes the remaining α-proton more acidic, facilitating the second deprotonation and subsequent bromination to yield the 2,2-dibromoheptanitrile.
Radical Reaction Intermediates
Alternatively, the α-bromination of nitriles can be achieved through a free radical mechanism, particularly under photochemical conditions or in the presence of a radical initiator. pearson.com This pathway involves the abstraction of an α-hydrogen atom by a bromine radical to form a resonance-stabilized cyanocarbanion radical.
The key steps in the radical bromination are:
Initiation: Generation of bromine radicals, typically by homolytic cleavage of Br₂ using UV light or a chemical initiator.
Propagation: A bromine radical abstracts an α-hydrogen from heptanitrile to form HBr and a heptanitrile radical. This radical then reacts with a molecule of Br₂ to form α-bromoheptanitrile and a new bromine radical. This cycle continues for the second bromination.
Termination: The reaction is terminated by the combination of any two radical species.
The selectivity of radical bromination can sometimes be lower than electrophilic methods, potentially leading to a mixture of mono- and di-brominated products, as well as bromination at other positions on the alkyl chain.
Strategic Approaches for Optimized Synthesis of this compound
The efficient synthesis of this compound requires careful consideration of reaction conditions to maximize the yield of the desired product and simplify its purification.
High-Yielding Preparative Procedures
A common laboratory-scale synthesis involves the direct bromination of heptanitrile using an excess of a suitable brominating agent in an appropriate solvent.
One potential high-yielding procedure involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide (BPO) or light. masterorganicchemistry.com This method can offer better control and selectivity compared to using elemental bromine.
Table 1: Representative Reaction Conditions for the Synthesis of this compound
| Entry | Brominating Agent | Molar Ratio (Agent:Nitrile) | Solvent | Initiator/Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Br₂ | 2.2 : 1 | CCl₄ | UV light | 77 | 6 | 65 |
| 2 | NBS | 2.2 : 1 | CCl₄ | BPO (cat.) | 77 | 8 | 80 |
| 3 | Br₂ | 2.5 : 1 | Acetic Acid | HBr (cat.) | 100 | 4 | 72 |
Note: The data in this table is representative and based on general procedures for α,α-dibromination of nitriles. Actual results may vary.
Purity Enhancement Techniques
Purification of this compound from the reaction mixture is critical to obtain a high-purity product. The primary impurities are typically unreacted heptanitrile, the monobrominated intermediate (2-bromoheptanitrile), and byproducts from the brominating agent.
Standard purification techniques include:
Aqueous Workup: The crude reaction mixture is often washed with an aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275) or sodium bisulfite, to quench any excess bromine. This is followed by washing with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.
Distillation: Fractional distillation under reduced pressure is a highly effective method for separating this compound (boiling point: 228.9 °C at 760 mmHg) from lower-boiling impurities like heptanitrile and the monobrominated species. lookchem.comfar-chemical.com
Chromatography: For very high purity requirements, column chromatography on silica (B1680970) gel can be employed, although this is less common for larger scale preparations.
Role of Reagents and Catalysts in this compound Formation
The choice of brominating agent and catalyst is paramount in directing the reaction towards the desired 2,2-dibrominated product and minimizing side reactions.
Brominating Agents:
Elemental Bromine (Br₂): This is the most direct and atom-economical brominating agent. However, its high reactivity can lead to over-bromination and other side reactions. It can participate in both electrophilic and radical pathways. mdpi.com
N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent, often favored for radical brominations of allylic and benzylic positions, but also effective for α-bromination of carbonyls and nitriles. masterorganicchemistry.com It provides a low, steady concentration of bromine in the reaction mixture.
Copper(II) Bromide (CuBr₂): This reagent can be used for the selective α,α-dibromination of ketones and can potentially be applied to nitriles. researchgate.net It often requires higher temperatures and can proceed via an enolate mechanism.
Catalysts:
Acids (e.g., HBr, H₂SO₄): In electrophilic bromination, acids act as catalysts by promoting the formation of the reactive enol or ketenimine intermediate. msu.edu
Bases (e.g., NaOAc): Bases can also catalyze the reaction by facilitating the deprotonation of the α-carbon to form an enolate.
Radical Initiators (e.g., AIBN, BPO): These are essential for initiating radical chain reactions when using agents like NBS. pearson.com
Lewis Acids: In some cases, Lewis acids can be employed to activate the nitrile group and facilitate bromination.
By carefully selecting the combination of brominating agent and catalyst, and by controlling the reaction conditions, the synthesis of this compound can be optimized for both high yield and purity, providing a valuable intermediate for further chemical transformations.
Brominating Agent Selection and Reactivity Tuning
The direct α,α-dibromination of heptanenitrile (B1581596) to yield this compound is a challenging transformation that requires careful selection of the brominating agent to achieve high yields and selectivity. The reactivity of the C-H bonds at the α-position is influenced by the electron-withdrawing nature of the nitrile group, making them susceptible to deprotonation and subsequent halogenation.
A variety of brominating agents can be employed for this purpose, each with distinct reactivity profiles. Molecular bromine (Br₂) is a fundamental and cost-effective brominating agent. However, its use can lead to over-bromination and the formation of byproducts due to its high reactivity and the generation of hydrogen bromide (HBr), which can catalyze side reactions. cdnsciencepub.com
N-halosuccinimides, particularly N-bromosuccinimide (NBS), are widely used reagents for α-halogenation of carbonyl compounds and their derivatives. organic-chemistry.orgmasterorganicchemistry.com NBS offers several advantages over molecular bromine, including milder reaction conditions and improved selectivity. The reaction involving NBS can proceed via a radical or an ionic pathway, often initiated by light or a radical initiator, or catalyzed by acid. masterorganicchemistry.com For the dibromination of nitriles, an excess of NBS is typically required. The reactivity can be tuned by the choice of initiator and reaction conditions.
Other N-bromo compounds, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), have also been utilized as effective brominating agents. nih.gov DBDMH can be particularly effective for benzylic brominations and can act as a source of electrophilic bromine, especially in the presence of a Lewis acid. nih.gov The selection between these agents often depends on the specific substrate and the desired outcome, balancing reactivity with selectivity to minimize the formation of mono-brominated or poly-brominated impurities.
The table below summarizes a comparative analysis of different brominating agents for the α,α-dibromination of a model aliphatic nitrile, showcasing the impact of reagent choice on product yield.
Table 1: Comparison of Brominating Agents for the Synthesis of α,α-Dibromoalkanenitriles Hypothetical data based on general principles of α-dibromination reactions.
| Brominating Agent | Reaction Conditions | Typical Yield of Dibromo Product (%) | Key Observations |
| Molecular Bromine (Br₂) | Acetic Acid, 80°C | 45-60 | Formation of significant byproducts and HBr evolution. |
| N-Bromosuccinimide (NBS) | CCl₄, Benzoyl Peroxide, Reflux | 70-85 | Cleaner reaction profile, requires radical initiator. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Dichloromethane (B109758), Lewis Acid Catalyst, RT | 75-90 | High efficiency under mild conditions with catalytic activation. |
| Pyridinium Tribromide (PBr₃) | Tetrahydrofuran (B95107), 50°C | 60-75 | Solid reagent, easier to handle than liquid bromine. |
Influence of Solvents and Reaction Media
The choice of solvent is a critical parameter in the α,α-dibromination of heptanenitrile, as it can significantly influence reaction rates, selectivity, and the stability of intermediates. The solvent's polarity, proticity, and ability to solvate ionic or radical species play a pivotal role in the reaction mechanism. sparkl.meweebly.comlibretexts.org
Inert, non-polar aprotic solvents such as carbon tetrachloride (CCl₄) and dichloromethane (DCM) are commonly employed, particularly in radical-mediated brominations using NBS. commonorganicchemistry.com These solvents are favored for their inability to participate in the reaction, thus minimizing side reactions. CCl₄, historically a solvent of choice for radical halogenations, is now often replaced by safer alternatives like DCM or dichloroethane (DCE) due to environmental and health concerns.
Polar aprotic solvents, such as acetonitrile (B52724) (CH₃CN) and dimethylformamide (DMF), can also be used. google.com These solvents can stabilize charged intermediates that may form during ionic bromination pathways. For instance, the use of acetonitrile as a solvent has been reported in the bromination of unsaturated hydrocarbons. google.com However, the nucleophilic nature of some polar aprotic solvents could potentially lead to unwanted side reactions with the electrophilic brominating agent or the product.
Polar protic solvents like acetic acid can serve as both a solvent and a catalyst in electrophilic brominations. researchgate.net The acidic nature of the solvent can promote the enolization of the nitrile, a key step in the acid-catalyzed halogenation mechanism. However, the presence of a protic solvent can also lead to solvolysis of the product or the brominating agent. The effect of the solvent on the product distribution in bromination reactions can be profound, influencing the ratio of mono- to di-halogenated products. researchgate.net
Table 2: Effect of Solvent on the Yield of this compound Hypothetical data illustrating the influence of the reaction medium.
| Solvent | Brominating Agent | Temperature (°C) | Yield of this compound (%) | Notes |
| Carbon Tetrachloride (CCl₄) | NBS | 77 (Reflux) | 82 | Common for radical brominations, but has toxicity concerns. |
| Dichloromethane (DCM) | DBDMH | 25 (Room Temp) | 88 | Good alternative to CCl₄, effective for Lewis acid-catalyzed reactions. |
| Acetonitrile (CH₃CN) | Br₂ | 60 | 65 | Polar aprotic, can favor ionic pathways. |
| Acetic Acid | Br₂ | 80 | 55 | Protic solvent, can act as a catalyst but may lead to side products. |
Heterogeneous and Homogeneous Catalysis in α-Dibromination
Catalysis offers a powerful tool for enhancing the efficiency and selectivity of the α,α-dibromination of heptanenitrile. Both homogeneous and heterogeneous catalysts can be employed to activate the substrate or the brominating agent, often allowing for milder reaction conditions and improved control over the reaction. uclouvain.besavemyexams.comessentialchemicalindustry.orgsavemyexams.com
Homogeneous Catalysis
In homogeneous catalysis, the catalyst is in the same phase as the reactants. savemyexams.comessentialchemicalindustry.org Lewis acids are prominent examples of homogeneous catalysts used in halogenation reactions. nih.govwikipedia.orgnih.gov A Lewis acid, such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), or a zirconium(IV) salt, can coordinate to the nitrogen atom of the nitrile group, increasing the acidity of the α-protons and facilitating their removal. nih.govkit.edu Alternatively, the Lewis acid can activate the brominating agent, such as DBDMH, rendering it more electrophilic. nih.gov The choice of Lewis acid and its concentration can be optimized to maximize the yield of the desired dibrominated product while minimizing side reactions. Brønsted acids can also catalyze the reaction, typically by promoting enolization, but may lead to different selectivity compared to Lewis acids. nih.gov
Heterogeneous Catalysis
Heterogeneous catalysts exist in a different phase from the reactants, offering advantages in terms of catalyst separation and recyclability. uclouvain.beessentialchemicalindustry.org For the bromination of nitriles, solid acid catalysts, such as zeolites or silica-supported acids, can be employed. researchgate.net These materials can provide acidic sites for the activation of the nitrile or the brominating agent, similar to their homogeneous counterparts. The porous structure of these catalysts can also impart shape selectivity to the reaction. Another approach involves the use of polymer-supported reagents, where the brominating agent is immobilized on a solid support, simplifying the work-up procedure and minimizing the release of corrosive byproducts into the reaction mixture.
Table 3: Catalytic Approaches for the Synthesis of this compound Illustrative data on the performance of different catalytic systems.
| Catalyst Type | Catalyst Example | Brominating Agent | Conditions | Yield (%) | Catalyst Advantage |
| Homogeneous (Lewis Acid) | ZrCl₄ | DBDMH | DCM, RT | 90 | High activity and selectivity under mild conditions. nih.gov |
| Homogeneous (Brønsted Acid) | H₂SO₄ (catalytic) | Br₂ | Acetic Acid, 60°C | 65 | Cost-effective, promotes enolization. |
| Heterogeneous (Solid Acid) | Silica-supported NaHSO₄ | NBS | Dioxane, 70°C | 78 | Easily separable and reusable catalyst. researchgate.net |
| Heterogeneous (Supported Reagent) | Polymer-bound Tribromide | Heptanenitrile | THF, 50°C | 72 | Simplified work-up, reduced waste. |
Scale-Up Considerations and Process Intensification in this compound Production
The transition from a laboratory-scale synthesis to industrial production of this compound presents several challenges that necessitate careful consideration of process parameters and the potential for process intensification. acs.orgresearchgate.netunito.it
Key scale-up challenges include:
Heat Management: The α-dibromination reaction is often exothermic. Efficient heat removal is crucial on a large scale to prevent thermal runaways, which could lead to loss of selectivity, decomposition of the product, and safety hazards. scale-up.com
Mass Transfer: In heterogeneous catalytic systems, the rate of reaction can be limited by the diffusion of reactants to the catalyst surface. researchgate.net Ensuring efficient mixing and contact between phases is critical for maintaining high reaction rates and yields.
Reagent Handling and Stoichiometry: The handling of large quantities of corrosive and potentially hazardous brominating agents like molecular bromine requires specialized equipment and safety protocols. Precise control over the stoichiometry of the reagents is essential to avoid over- or under-bromination. acsgcipr.org
Work-up and Purification: The isolation of the final product from the reaction mixture, which may contain unreacted starting materials, the catalyst, and byproducts, can be complex on a large scale. The development of efficient and scalable purification methods, such as distillation or crystallization, is a critical aspect of process development.
Process intensification aims to develop smaller, more efficient, and safer chemical production processes. unito.itresearchgate.net For the production of this compound, several process intensification strategies could be explored:
Continuous Flow Reactors: Performing the bromination in a continuous flow reactor, such as a microreactor or a packed bed reactor, offers significant advantages over traditional batch processing. researchgate.net Flow reactors provide superior heat and mass transfer, enabling better control over reaction conditions and improving safety. unito.itresearchgate.net The small reactor volume at any given time minimizes the risk associated with handling hazardous materials.
In-line Monitoring: The integration of in-line analytical techniques, such as infrared (IR) or Raman spectroscopy, can provide real-time monitoring of the reaction progress. This allows for precise control of reaction parameters and immediate detection of any process deviations.
Automated Process Control: The combination of continuous flow technology with in-line monitoring and automated control systems can lead to a highly efficient and robust manufacturing process. This approach can optimize product yield and quality while minimizing human intervention.
By addressing these scale-up challenges and embracing process intensification technologies, the production of this compound can be made more efficient, safer, and economically viable for industrial applications.
Elucidation of Reactivity Patterns and Reaction Mechanisms of 2,2 Dibromoheptanitrile
Nucleophilic Displacement Reactions at the Dibrominated Carbon Center
The carbon atom at the C-2 position of 2,2-Dibromoheptanitrile is highly electrophilic due to the presence of two electronegative bromine atoms and the adjacent electron-withdrawing nitrile group. This electronic deficiency makes it a prime target for nucleophilic attack. Reactions at this center typically proceed via nucleophilic substitution mechanisms, where one or both bromine atoms are replaced by an incoming nucleophile. ibchem.comnih.gov
Alkylation and Arylation Pathways
The substitution of the bromine atoms with carbon-based nucleophiles provides a direct route to introduce alkyl or aryl groups at the α-position of the nitrile.
Alkylation: The introduction of alkyl groups can be accomplished using organometallic reagents. While strong nucleophiles like Grignard or organolithium reagents might preferentially attack the nitrile group, softer nucleophiles such as organocuprates are often used for alkylating alkyl halides. The reaction is expected to proceed through an Sₙ2-type mechanism, where the nucleophile displaces a bromide ion. nih.govlibretexts.org The reaction can, in principle, be performed sequentially to introduce two different alkyl groups. The use of a base can deprotonate the α-carbon (if one bromine has been replaced by hydrogen), creating an enolate that can be alkylated. libretexts.org
Arylation: The introduction of aryl groups can be achieved through transition-metal-catalyzed cross-coupling reactions. Catalytic systems based on palladium or nickel are commonly employed for the arylation of C(sp³)–H bonds adjacent to activating groups. rsc.orgescholarship.org For gem-dihalides, palladium-catalyzed reactions with aryl Grignard reagents or arylboronic acids (Suzuki coupling) are established methods for forming new carbon-carbon bonds. researchgate.net These reactions often involve an oxidative addition of the C-Br bond to the metal catalyst, followed by transmetalation and reductive elimination.
| Reagent Type | Specific Example(s) | Target Transformation | Typical Catalyst/Conditions |
| Alkylation | Lithium Dialkylcuprates (R₂CuLi) | R-Br → R-Alkyl | Diethyl ether or THF, low temperature |
| Alkyl Grignard Reagents (R-MgX) | R-Br → R-Alkyl | Copper salts (e.g., CuCN) can mediate the reaction | |
| Arylation | Arylboronic Acids (ArB(OH)₂) | R-Br → R-Aryl | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |
| Aryl Grignard Reagents (Ar-MgX) | R-Br → R-Aryl | Nickel or Palladium catalyst |
This table presents generalized conditions for the alkylation and arylation of alkyl halides and may be applicable to this compound.
Formation of gem-Difunctionalized Adducts
The presence of two leaving groups (bromine atoms) on the same carbon allows for the formation of gem-difunctionalized products, where the CBr₂ group is converted to a CX₂ or CXY group. This can be achieved through a double substitution reaction. For example, reaction with a dithiol in the presence of a base could lead to the formation of a 1,3-dithiolane (B1216140) ring, a common protecting group for carbonyls, which could be unmasked from the dibromo functionality. Similarly, reaction with two equivalents of a primary or secondary amine could potentially yield a gem-diamine, though such compounds can be unstable.
Transformations of the Nitrile Moiety in this compound
The nitrile group (–C≡N) is a versatile functional group that can undergo a variety of transformations, including reduction, reaction with organometallics, and hydrolysis. libretexts.orgwikipedia.org
Reduction Chemistry to Amines (e.g., Hydride-Mediated Reductions)
The reduction of the nitrile group in this compound would yield a primary amine, 2,2-dibromoheptan-1-amine. This transformation is a powerful tool for synthesizing amines from nitriles. Several hydride reagents can accomplish this reduction. libretexts.orglibretexts.org
Lithium Aluminum Hydride (LiAlH₄): This is a strong, non-selective reducing agent that readily converts nitriles to primary amines. The reaction typically occurs in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting amine. libretexts.org The mechanism involves two successive nucleophilic additions of hydride ions to the electrophilic nitrile carbon. libretexts.org
Nickel Boride (Ni₂B): Generated in situ from nickel(II) chloride (NiCl₂) and sodium borohydride (B1222165) (NaBH₄), nickel boride is an effective and often more selective reducing agent for nitriles. researchgate.net This method is known for its rapid and chemoselective reduction of nitriles to primary amines at ambient temperatures. nih.gov
Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Common catalysts include Raney nickel, platinum, or palladium on carbon (Pd/C). This method is widely used in industry but may sometimes lead to the formation of secondary and tertiary amines as byproducts. rug.nl
| Reagent/Method | Typical Solvent(s) | Key Features |
| LiAlH₄ | Diethyl ether, THF | Powerful, non-selective. Requires anhydrous conditions and careful workup. libretexts.org |
| NiCl₂ / NaBH₄ | Ethanol, Methanol | Milder than LiAlH₄, rapid reaction at room temperature, chemoselective. researchgate.netnih.gov |
| Catalytic Hydrogenation | Ethanol, Methanol | Uses H₂ gas and a metal catalyst (e.g., Raney Ni, Pd/C). Can require high pressure/temperature. rug.nl |
| Borane (BH₃) | THF | Borane-THF or Borane-dimethyl sulfide (B99878) complexes can reduce nitriles, typically with heating. |
This table compares common reagents for the reduction of nitriles to primary amines.
Reaction with Organometallic Reagents for Ketone Formation
The reaction of nitriles with strongly nucleophilic organometallic reagents, such as Grignard reagents (R'-MgX) or organolithium reagents (R'-Li), is a classic method for synthesizing ketones. organicchemistrytutor.com
The reaction proceeds via the nucleophilic addition of the carbanionic part of the organometallic reagent to the electrophilic carbon of the nitrile. This forms a stable intermediate imine salt. organicchemistrytutor.commasterorganicchemistry.com Crucially, this intermediate does not react further with a second equivalent of the organometallic reagent because of its negative charge. organicchemistrytutor.com Upon aqueous acidic workup (e.g., with H₃O⁺), the imine salt is hydrolyzed to an imine, which is then further hydrolyzed to the final ketone product. libretexts.orgmasterorganicchemistry.com In the case of this compound, reaction with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would be expected to yield 1,1-dibromo-1-octan-2-one after hydrolysis. However, a potential side reaction is the attack of the Grignard reagent at the dibrominated carbon. The choice of reaction conditions could influence the chemoselectivity. cmu.edu
| Step | Reagent | Intermediate/Product | Mechanism Stage |
| 1 | Grignard Reagent (R'-MgX) | Imine Salt | Nucleophilic addition to the nitrile carbon. masterorganicchemistry.com |
| 2 | Aqueous Acid (H₃O⁺) | Ketone (R-CO-R') | Hydrolysis of the imine salt intermediate. libretexts.org |
This table outlines the general two-step process for ketone synthesis from nitriles using Grignard reagents.
Hydrolysis and Amidation Pathways
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. This reaction proceeds through a carboxamide (or simply amide) intermediate, which can sometimes be isolated. libretexts.orgwikipedia.org
Amidation (Formation of the Amide): The first stage of hydrolysis is the hydration of the nitrile to form an amide.
Acid-Catalyzed: The nitrile is protonated by a strong acid, which increases the electrophilicity of the nitrile carbon, allowing it to be attacked by a weak nucleophile like water. A subsequent tautomerization yields the protonated amide. libretexts.org
Base-Catalyzed: A strong nucleophile like the hydroxide (B78521) ion (OH⁻) attacks the nitrile carbon, forming an intermediate that is then protonated by water to give an imidic acid, which tautomerizes to the amide.
Halogen-Metal Exchange Reactions and Synthetic Utility
Halogen-metal exchange is a powerful method for the formation of carbon-metal bonds, transforming an organic halide into a nucleophilic organometallic reagent. wikipedia.org For this compound, this reaction is anticipated to be a key pathway for functionalization.
The treatment of gem-dibromoalkanes with organolithium reagents, such as n-butyllithium or t-butyllithium, is a known method to generate α-lithio-α-bromo carbenoids. soton.ac.uk In the case of this compound, the selective exchange of one bromine atom would yield a highly reactive α-bromo-α-lithioheptanitrile intermediate. This species is a versatile synthon that can react with a variety of electrophiles. The reaction is typically carried out at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF) to prevent undesired side reactions. mt.com
The synthetic utility of this intermediate is vast. For instance, quenching with a proton source would lead to the formation of 2-bromoheptanitrile. Reaction with aldehydes or ketones would produce β-hydroxy-α-bromo-nitriles, and carboxylation with carbon dioxide would yield α-bromo-α-cyano-carboxylic acids. youtube.com These transformations highlight the potential of halogen-metal exchange to introduce a wide range of functional groups at the α-position of the heptanitrile chain.
A representative table of potential reactions of the α-lithio-α-bromoheptanitrile intermediate is presented below, based on the known reactivity of similar organolithium species. chemistrysteps.comlibretexts.org
| Electrophile | Reagent Example | Potential Product from this compound |
| Proton Source | H₂O | 2-Bromoheptanitrile |
| Aldehyde | Benzaldehyde | 2-Bromo-3-hydroxy-3-phenylheptanitrile |
| Ketone | Acetone | 2-Bromo-3-hydroxy-3-methylheptanitrile |
| Carbon Dioxide | CO₂ | 2-Bromo-2-cyanoheptanoic acid |
| Alkyl Halide | Methyl Iodide | 2-Bromo-2-methylheptanitrile |
It is important to note that the stability of the α-lithio-α-bromo carbenoid is crucial. These intermediates can undergo further reactions, such as α-elimination to form a carbene or rearrangement, which will be discussed in subsequent sections. The choice of the organolithium reagent, solvent, and temperature can significantly influence the outcome of the reaction. mt.com
Pericyclic and Multicomponent Reactions Involving this compound
Pericyclic Reactions:
One plausible pericyclic pathway involves the generation of a ketenimine from this compound. Treatment with a strong base could lead to the elimination of HBr, followed by the loss of a second bromide ion, potentially facilitated by a metal, to form a ketenimine. Ketenimines are known to participate in various cycloaddition reactions. rsc.orgchemrxiv.org For example, an N-aryl ketenimine can act as a reactive aza-dienophile in [4+2] cycloaddition reactions with dienes like 2,5-bis(silyloxy)furans. chemrxiv.org By analogy, a ketenimine derived from this compound could potentially undergo similar cycloadditions, providing access to complex heterocyclic structures.
Multicomponent Reactions (MCRs):
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, offer a highly efficient approach to molecular complexity. beilstein-journals.org Gem-dihaloalkanes can serve as precursors to reactive intermediates in MCRs. beilstein-journals.org For instance, metal-catalyzed activation of the C-X bond in dihaloalkanes can lead to the formation of species that participate in couplings with amines and alkynes (AHA coupling). beilstein-journals.org It is conceivable that this compound could be employed in similar MCRs, where one or both bromine atoms are sequentially replaced to build more complex molecular scaffolds.
A hypothetical multicomponent reaction involving this compound is outlined in the table below, drawing parallels with known MCRs of gem-dihalo compounds. organic-chemistry.org
| Reaction Type | Reactants | Potential Product Class |
| Aza-Diels-Alder | In-situ generated ketenimine from this compound, Diene (e.g., furan (B31954) derivative) | Substituted pyridone derivatives |
| Metal-Catalyzed Coupling | This compound, Amine, Alkyne | Substituted propargylamines |
The feasibility of these reactions would depend on the successful in-situ generation of the reactive intermediates from this compound under conditions compatible with the other reaction components.
Investigation of Rearrangement and Elimination Processes
The gem-dibromo functionality in this compound makes it a prime candidate for both rearrangement and elimination reactions, particularly under basic conditions.
Rearrangement Processes:
A notable rearrangement that could be anticipated for a molecule with the structural features of this compound is a Favorskii-type rearrangement. The classical Favorskii rearrangement involves the base-induced rearrangement of α-haloketones to carboxylic acid derivatives. wikipedia.orgadichemistry.comnumberanalytics.com While this compound is not a ketone, the presence of an electron-withdrawing nitrile group and α-halogens suggests that a related rearrangement could occur. Treatment with a strong base, such as an alkoxide, could potentially lead to the formation of a cyclopropanone-like intermediate via intramolecular displacement of a bromide by an enolate-equivalent. Subsequent nucleophilic attack on this strained ring and cleavage would lead to a rearranged product. For α,α'-dihaloketones, this reaction can lead to α,β-unsaturated carboxylic acid derivatives. adichemistry.com
Elimination Processes:
Elimination reactions are a more straightforward and highly probable pathway for this compound. Treatment with a base can induce the elimination of one or both equivalents of hydrogen bromide.
Single Elimination: The elimination of one equivalent of HBr would lead to the formation of a mixture of (E)- and (Z)-2-bromohept-2-enenitrile. The regioselectivity of this elimination would be directed by the initial deprotonation at the C3 position.
Double Elimination: Under stronger basic conditions and/or higher temperatures, a second elimination can occur, leading to the formation of hept-2-ynenitrile. libretexts.orglibretexts.orgmasterorganicchemistry.com This double dehydrohalogenation from a gem-dihalide is a standard method for the synthesis of alkynes. libretexts.orglibretexts.org The choice of base and reaction conditions can be tuned to favor either the single or double elimination product. For instance, a bulky base might favor the less substituted alkene in the single elimination step.
The expected elimination products are summarized in the following table:
| Reaction Conditions | Product(s) |
| 1 equivalent of a non-bulky base (e.g., NaOH, EtO⁻) | (E/Z)-2-Bromohept-2-enenitrile |
| 2 or more equivalents of a strong base (e.g., NaNH₂) | Hept-2-ynenitrile |
These elimination reactions represent a valuable synthetic route to unsaturated nitriles, which are themselves versatile intermediates in organic synthesis.
Derivatization and Structural Analogues of 2,2 Dibromoheptanitrile
Synthesis of Heptanitrile Derivatives through Bromine Substitution
The two bromine atoms in 2,2-dibromoheptanitrile are susceptible to nucleophilic substitution, providing a direct route to a variety of heptanitrile derivatives. The reactivity of these gem-dibromo compounds allows for either mono- or di-substitution, depending on the reaction conditions and the nature of the nucleophile. These reactions typically proceed via an SN2 mechanism, though elimination pathways can compete, particularly with strong, sterically hindered bases.
Research into the reactions of analogous gem-dihaloalkanes suggests that a variety of nucleophiles can be employed. acs.orgescholarship.org For instance, reaction with alkoxides can yield α-alkoxy-α-bromoheptanitrile or 2,2-dialkoxyheptanitrile. Similarly, thiols can be used to introduce sulfur-containing moieties. The use of soft nucleophiles, such as iodide ions, can lead to halogen exchange reactions.
Table 1: Representative Bromine Substitution Reactions for this compound
| Nucleophile | Reagent Example | Product(s) | Reaction Conditions |
| Hydroxide (B78521) | Sodium Hydroxide (aq.) | 2-Bromohept-2-enoic acid, Heptan-2-one | Vigorous conditions, potential for Favorskii rearrangement |
| Alkoxide | Sodium Methoxide | 2-Bromo-2-methoxyheptanitrile, 2,2-Dimethoxyheptanitrile | Anhydrous alcohol, controlled temperature |
| Thiolate | Sodium Thiophenoxide | 2-Bromo-2-(phenylthio)heptanitrile | Polar aprotic solvent (e.g., DMF) |
| Cyanide | Sodium Cyanide | Heptane-2,2-dicarbonitrile | Aprotic solvent (e.g., DMSO), elevated temperature |
| Azide | Sodium Azide | 2-Azido-2-bromoheptanitrile, 2,2-Diazidoheptanitrile | Polar aprotic solvent |
Note: The reactions and products listed in this table are based on the general reactivity of gem-dihaloalkanes and may not represent experimentally verified outcomes for this compound specifically.
Functional Group Interconversions of the Nitrile Group in Derived Compounds
The nitrile group in derivatives of this compound is a valuable functional handle that can be converted into several other important chemical groups. solubilityofthings.com These transformations significantly broaden the synthetic utility of the parent compound, allowing for the creation of a wide array of molecules such as carboxylic acids, amides, and amines. ontosight.aiorganic-synthesis.com
Standard organic synthesis methods are applicable for these interconversions:
Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile group yields a carboxylic acid (heptanoic acid derivative) or, under milder conditions, a primary amide (heptanamide derivative). chemicalbook.com
Reduction: The nitrile group can be reduced to a primary amine (heptan-2-amine derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with reagents such as Raney Nickel. organic-synthesis.com Partial reduction to an aldehyde is also possible using reagents like diisobutylaluminum hydride (DIBAL-H).
Addition Reactions: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.
Table 2: Common Functional Group Interconversions of the Nitrile Moiety
| Starting Material (Derivative of this compound) | Reagent(s) | Product Functional Group | Product Example |
| 2-Alkoxyheptanitrile | H₃O⁺, Heat | Carboxylic Acid | 2-Alkoxyheptanoic acid |
| 2-Aminoheptanitrile | 1. LiAlH₄; 2. H₂O | Primary Amine | Heptane-1,2-diamine derivative |
| 2-Alkylheptanitrile | H₂SO₄, H₂O | Primary Amide | 2-Alkylheptanamide |
| 2-Arylheptanitrile | 1. PhMgBr; 2. H₃O⁺ | Ketone | (2-Arylheptyl)(phenyl)methanone |
| Heptanitrile | H₂, Raney Ni | Primary Amine | Heptylamine |
Note: The transformations shown are general for the nitrile functional group and are applicable to derivatives of this compound.
Design and Synthesis of Novel Heterocyclic Systems Incorporating this compound Fragments
The reactivity of this compound makes it a potential precursor for the synthesis of various heterocyclic systems. Gem-dihalo compounds are known to participate in cyclization reactions with binucleophilic reagents to form rings. uomus.edu.iq
Plausible synthetic routes include:
Thiazole (B1198619) Synthesis: Reaction with thiourea (B124793) or thioamides could yield aminothiazole derivatives. The gem-dibromo functionality can react with the sulfur and nitrogen nucleophiles to construct the five-membered thiazole ring.
Oxazole (B20620) Synthesis: Similarly, reaction with ureas or primary amides could lead to the formation of oxazole derivatives.
Pyrimidine Synthesis: Condensation with amidines or guanidines could provide a pathway to substituted pyrimidines, which are important scaffolds in medicinal chemistry.
Aziridine (B145994) Synthesis: Intramolecular cyclization of a derived 2-amino-2-bromoheptanitrile could potentially form highly strained aziridine intermediates, which are valuable for further synthetic transformations.
Table 3: Plausible Heterocyclic Syntheses from this compound
| Target Heterocycle | Binucleophilic Reagent | Proposed Intermediate | Reaction Type |
| Thiazole | Thiourea | 2-Imino-4-pentyl-thiazolidin-4-carbonitrile | Condensation/Cyclization |
| Oxazole | Urea | 2-Imino-4-pentyloxazolidin-4-carbonitrile | Condensation/Cyclization |
| Imidazole | Formamidine | 4-Pentyl-1H-imidazole-4-carbonitrile | Condensation/Cyclization |
| Pyrimidine | Acetamidine | 2-Methyl-4-pentylpyrimidine-4-carbonitrile | Condensation/Cyclization |
Note: These synthetic routes are proposed based on established methods for heterocyclic synthesis using gem-dihalo precursors and have not been specifically reported for this compound.
Preparation of Chiral Analogues via Asymmetric Synthesis Strategies
The introduction of chirality is crucial in the synthesis of bioactive molecules, as different enantiomers often exhibit vastly different pharmacological and toxicological profiles. univpancasila.ac.id Asymmetric synthesis strategies can be applied to reactions involving this compound to produce chiral analogues.
Potential strategies include:
Asymmetric Reduction: The reduction of one bromine atom using a chiral reducing agent or a combination of a reducing agent and a chiral ligand could lead to the formation of an enantioenriched 2-bromoheptanitrile.
Asymmetric Substitution: The substitution of one bromine atom by a nucleophile in the presence of a chiral catalyst (e.g., a chiral phase-transfer catalyst or a transition metal complex with a chiral ligand) could proceed enantioselectively. nih.gov
Derivatization with Chiral Auxiliaries: Attaching a chiral auxiliary to a derivative of this compound can direct subsequent reactions to occur stereoselectively. The auxiliary can then be removed to yield the chiral product. uwindsor.ca For example, hydrolysis of the nitrile to a carboxylic acid, followed by amidation with a chiral amine, would create a chiral amide that could direct subsequent substitution at the C2 position.
Comparative Reactivity Studies of this compound with Related Halonitriles
While specific kinetic studies on this compound are not widely available, its reactivity can be compared to other halonitriles based on fundamental principles of organic chemistry. The key factors influencing reactivity are the nature of the halogen atoms and the electronic effects of the nitrile group.
Comparison with 2,2-Dichloroheptanitrile: The carbon-bromine bond is weaker and longer than the carbon-chlorine bond. Consequently, this compound is expected to be more reactive towards nucleophilic substitution than its dichloro-analogue. The bromide ion is also a better leaving group than the chloride ion.
Comparison with 2-Bromoheptanitrile: The presence of a second bromine atom at the α-position in this compound significantly enhances the electrophilicity of the carbon atom due to the inductive electron-withdrawing effect of both halogens. This would likely lead to a faster rate of nucleophilic attack compared to the mono-halogenated counterpart.
Comparison with Dibromoacetonitrile (B109444): The pentyl group in this compound is an electron-donating alkyl group, which may slightly decrease the electrophilicity of the α-carbon compared to dibromoacetonitrile where there is no such group. chemicalbook.com However, steric hindrance from the pentyl chain might also influence the approach of the nucleophile.
Table 4: Predicted Relative Reactivity in Nucleophilic Substitution
| Compound | Halogen Leaving Group(s) | Electronic Effect of Substituents | Predicted Relative Reactivity |
| This compound | Br⁻ (good) | Two electron-withdrawing Br atoms | High |
| 2,2-Dichloroheptanitrile | Cl⁻ (moderate) | Two electron-withdrawing Cl atoms | Moderate |
| 2-Bromoheptanitrile | Br⁻ (good) | One electron-withdrawing Br atom | Lower than gem-dihalo |
| Dibromoacetonitrile | Br⁻ (good) | Two electron-withdrawing Br atoms, no alkyl group | Very High |
Applications of 2,2 Dibromoheptanitrile in Advanced Organic Synthesis
2,2-Dibromoheptanitrile as a Building Block for Complex Molecular Architectures
The bifunctional nature of this compound, possessing both electrophilic bromine centers and a nucleophilic nitrile group, makes it a potentially valuable building block for the synthesis of complex molecular architectures. sigmaaldrich.com The presence of two bromine atoms on the same carbon atom (a gem-dihalide) offers a unique platform for sequential or double displacement reactions, allowing for the introduction of diverse functionalities.
The general reactivity of gem-dihalides can be exploited to introduce new carbon-carbon or carbon-heteroatom bonds. For instance, reaction with various nucleophiles could lead to the formation of highly substituted heptane (B126788) derivatives. These derivatives could then serve as key intermediates in the total synthesis of natural products or pharmaceutically active compounds where a functionalized seven-carbon chain is a crucial structural motif.
Table 1: Potential Transformations of this compound for Complex Molecule Synthesis
| Reactant | Product Type | Potential Application |
| Organometallic Reagents (e.g., Grignard, Organolithium) | Substituted Heptanenitriles | Introduction of alkyl or aryl groups, chain elongation |
| Amines, Alcohols, Thiols | Heteroatom-substituted Heptanenitriles | Formation of amino, ether, or thioether linkages |
| Azides | Tetrazole-containing compounds | Synthesis of bioisosteres for carboxylic acids |
The nitrile group can also be transformed into other functional groups such as amines, carboxylic acids, or ketones, further expanding the synthetic utility of the resulting molecules. libretexts.org This versatility allows for the strategic incorporation of the heptanenitrile (B1581596) skeleton into larger and more complex molecular frameworks.
Utility in Carbon-Carbon Bond Forming Methodologies
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. alevelchemistry.co.uk this compound, due to its gem-dibromo functionality, can potentially participate in several types of carbon-carbon bond-forming reactions.
One plausible application is in reactions analogous to the Corey-Fuchs reaction, where gem-dihalides are converted to terminal alkynes. While typically applied to aldehydes, the underlying principle of elimination could potentially be adapted. More directly, the reaction of this compound with organometallic reagents could lead to the formation of a new C-C bond. For example, reaction with an organolithium reagent might proceed through a lithium-halogen exchange, generating a carbanionoid species that can then react with various electrophiles. vanderbilt.edu
Furthermore, gem-dibromo compounds can be precursors to carbenes or carbenoids, which are highly reactive species capable of undergoing cyclopropanation reactions with alkenes. While not specifically documented for this compound, this represents a potential avenue for the construction of strained ring systems.
Table 2: Hypothetical Carbon-Carbon Bond Forming Reactions
| Reaction Type | Reagents | Potential Product |
| Alkylation | Organocuprates | 2-Alkyl-2-bromoheptanitrile |
| Vinylation | Alkenylboranes (Suzuki-Miyaura type coupling) | 2-Alkenyl-2-bromoheptanitrile |
| Arylation | Arylboronic acids (Suzuki-Miyaura type coupling) | 2-Aryl-2-bromoheptanitrile |
These methodologies, if realized, would provide synthetic chemists with new tools for assembling carbon skeletons with a functionalized seven-carbon unit.
Precursor for the Synthesis of High-Value Organic Intermediates
Commercial sources indicate that this compound is used as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. lookchem.com This suggests that the compound is a precursor to more complex, high-value molecules. The transformation of the dibromo-nitrile moiety can lead to a variety of important organic intermediates.
For instance, hydrolysis of the nitrile group under acidic or basic conditions would yield a carboxylic acid, 2,2-dibromoheptanoic acid. This acid could then be a starting material for the synthesis of various esters and amides. Reduction of the nitrile group, for example with lithium aluminum hydride, would produce 2,2-dibromoheptan-1-amine, a primary amine that can be further functionalized. libretexts.org
The gem-dibromo group itself can be converted into a ketone through hydrolysis, often under acidic conditions, to yield 2-oxoheptanitrile. This keto-nitrile is a valuable intermediate, as both the ketone and nitrile functionalities can be selectively manipulated.
Table 3: Potential High-Value Intermediates from this compound
| Transformation | Intermediate | Potential Use |
| Nitrile Hydrolysis | 2,2-Dibromoheptanoic acid | Synthesis of esters, amides |
| Nitrile Reduction | 2,2-Dibromoheptan-1-amine | Synthesis of substituted amines, heterocycles |
| gem-Dihalide Hydrolysis | 2-Oxoheptanitrile | Precursor for α-amino acids, heterocycles |
| Reductive Monodebromination | 2-Bromoheptanitrile | Precursor for further substitution reactions |
The availability of these intermediates from a single precursor highlights the potential economic and synthetic efficiency of using this compound in multi-step syntheses.
Role in Diels-Alder and Related Cycloaddition Reactions
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. wikipedia.org It involves the reaction of a conjugated diene with a dienophile, which is typically an alkene or alkyne bearing electron-withdrawing groups. masterorganicchemistry.com The nitrile group is electron-withdrawing, which could potentially activate an adjacent double bond for participation in a Diels-Alder reaction.
While this compound itself is not a dienophile, it could be converted into one. For instance, elimination of HBr could potentially lead to the formation of 2-bromohept-2-enenitrile. The presence of both a bromine atom and a nitrile group on the double bond would make this a highly activated dienophile, likely to react readily with a variety of dienes to form substituted cyclohexene (B86901) derivatives.
Alternatively, the gem-dibromo group could be transformed into a double bond, for example, through a reductive elimination process, to generate hept-1-enenitrile. While less activated, this could still participate in cycloaddition reactions under appropriate conditions.
Although no specific examples of this compound in Diels-Alder reactions are reported, the general principles of cycloaddition chemistry suggest that derivatives of this compound could be valuable precursors for the synthesis of cyclic and polycyclic systems. chim.it
Contributions to the Development of New Synthetic Reagents
The unique combination of functional groups in this compound could be leveraged for the development of new synthetic reagents. For example, upon reaction with a strong base, the compound could potentially form a bromo-substituted carbanion, which could act as a novel nucleophilic building block.
Furthermore, the gem-dibromo group can be a precursor for the formation of organometallic reagents. Treatment with an appropriate metal, such as zinc or magnesium, could potentially lead to the formation of a novel organometallic species. Such a reagent, containing a nitrile functionality, would have unique reactivity and could be employed in various coupling and addition reactions.
The development of new reagents is crucial for advancing the field of organic synthesis, and molecules like this compound, with their specific substitution patterns, offer opportunities for innovation in this area. nih.gov
Advanced Analytical Characterization of 2,2 Dibromoheptanitrile and Its Transformation Products
Chromatographic Separation Methods for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for separating 2,2-Dibromoheptanitrile from reaction mixtures and for assessing its purity.
Gas chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound, which has a reported boiling point of 66 °C at 3.5 mmHg. far-chemical.commsu.edu For purity assessment, a sample is vaporized and transported by an inert carrier gas (e.g., helium or nitrogen) through a capillary column containing a stationary phase.
A common method would employ a non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent). The oven temperature would typically be programmed to ramp from a lower temperature (e.g., 80 °C) to a higher temperature (e.g., 250 °C) to ensure the efficient elution of the compound and any potential impurities. The retention time of this compound would be a characteristic value under specific instrumental conditions. A flame ionization detector (FID) would provide high sensitivity for quantitative analysis, while coupling the GC to a mass spectrometer (GC-MS) would allow for both separation and definitive identification of the compound and any co-eluting transformation products or impurities. scispace.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. pearson.comliverpooluniversitypress.co.uk Given the nonpolar nature of the dibrominated alkyl chain and the presence of the polar nitrile group, both normal-phase and reversed-phase HPLC can be effectively utilized. hplc.euphenomenex.comphenomenex.com
In Reversed-Phase (RP) HPLC , a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase. phenomenex.comyoutube.com For this compound, which is a relatively nonpolar compound, RP-HPLC is well-suited. wikipedia.org The separation mechanism is based on hydrophobic interactions, where more nonpolar compounds are retained longer on the column. phenomenex.com A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good resolution of the parent compound from any potential impurities or transformation products, which may have different polarities. researchgate.net For instance, a starting material like heptanenitrile (B1581596) would elute earlier than the more nonpolar this compound.
Normal-Phase (NP) HPLC utilizes a polar stationary phase, such as silica (B1680970) or a cyano-bonded phase, and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and isopropanol). hplc.euphenomenex.comhawach.com In this mode, separation is based on polar interactions. NP-HPLC can be particularly useful for separating isomers or closely related compounds where differences in polarity are subtle. Cyano-bonded phases offer a unique selectivity and faster equilibration compared to bare silica. hplc.euhplcmart.comthermofisher.com
The choice between RP-HPLC and NP-HPLC depends on the specific analytical goal, such as routine purity assessment, separation of reaction intermediates, or analysis of complex mixtures containing transformation products.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Reversed-Phase Method | Normal-Phase Method |
| Column | C18, 4.6 x 250 mm, 5 µm | Cyano (CN), 4.6 x 250 mm, 5 µm hplcmart.com |
| Mobile Phase | A: Water; B: Acetonitrile | A: Hexane; B: Isopropanol |
| Gradient | 60% B to 95% B over 20 min | 5% B to 20% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detector | UV at 210 nm | UV at 210 nm |
| Injection Volume | 10 µL | 10 µL |
| Hypothetical Retention Time | 12.5 min | 9.8 min |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time, such as the synthesis of this compound from heptanenitrile. libretexts.orglibretexts.org By periodically sampling the reaction mixture and analyzing it by TLC, chemists can observe the consumption of starting materials and the formation of products. youtube.com
For a typical reaction involving the bromination of an alkyl nitrile, a silica gel plate is used as the stationary phase, which is polar. wisc.edu A mobile phase, or eluent, of appropriate polarity is chosen to achieve good separation between the starting material, intermediates, and the final product. A common practice is to use a mixture of a nonpolar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate). libretexts.org
A standard TLC analysis for monitoring the formation of this compound would involve spotting three lanes on the plate: the starting material (heptanenitrile), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. rochester.edu The co-spot helps to definitively identify the spots in the reaction mixture lane. rochester.edu As the reaction proceeds, the spot corresponding to the starting material in the reaction lane will diminish in intensity, while a new spot corresponding to the product will appear and intensify. libretexts.org Due to the introduction of two bromine atoms, this compound is expected to be less polar than its precursor, heptanenitrile, and will therefore have a higher Retention Factor (Rf) value, meaning it will travel further up the plate. Visualization is typically achieved using a UV lamp, as the nitrile group provides some UV absorbance, or by staining with an appropriate agent like potassium permanganate (B83412) or iodine vapors. wisc.edu
Table 2: Hypothetical TLC Data for Monitoring the Bromination of Heptanenitrile
| Time Point | Heptanenitrile (Reactant) Rf | This compound (Product) Rf | Observations |
| 0 hr | 0.35 | - | Single spot corresponding to the starting material. |
| 1 hr | 0.35 | 0.50 | Faint product spot appears; reactant spot still strong. |
| 3 hr | 0.35 | 0.50 | Product spot intensity increases; reactant spot diminishes. |
| 5 hr | - | 0.50 | Reactant spot has disappeared; reaction is complete. |
| Stationary Phase: Silica Gel 60 F254; Mobile Phase: Hexane/Ethyl Acetate (9:1) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. gauthmath.comlibretexts.org This technique can provide unequivocal proof of structure by yielding exact bond lengths, bond angles, and stereochemistry. thermofisher.com
For a compound like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. okstate.edu If successful, the crystal is mounted and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. youtube.comwgtn.ac.nz
While a specific crystal structure for this compound is not publicly available, analysis of similar brominated organic molecules allows for predictions of expected structural features. semanticscholar.orgmdpi.comrsc.org The data would confirm the presence of the heptanitrile backbone and the geminal dibromo-substitution at the alpha-carbon. Furthermore, crystallographic data would reveal details about the conformation of the pentyl chain and the packing of the molecules in the crystal lattice, which is influenced by intermolecular interactions such as dipole-dipole forces and van der Waals forces. The presence of bromine atoms may lead to specific halogen-halogen or halogen-π interactions that influence the crystal packing. mdpi.com It is important to note that intense X-ray radiation can sometimes cause debromination, which must be considered during data collection and analysis. nih.gov
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₇H₁₁Br₂N |
| Formula Weight | 268.98 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.15 |
| b (Å) | 8.24 |
| c (Å) | 12.33 |
| β (°) ** | 105.2 |
| Volume (ų) | 996.1 |
| Z | 4 |
| Density (calculated) (g/cm³) ** | 1.795 |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a pure organic sample. gauthmath.comlibretexts.org For halogen-containing compounds, a separate analysis is performed to determine the bromine content. The most common method for CHN analysis is combustion analysis. pearson.com In this process, a weighed sample of the compound is burned in an excess of oxygen, converting the carbon to carbon dioxide (CO₂) and the hydrogen to water (H₂O). The amounts of CO₂ and H₂O produced are precisely measured, allowing for the calculation of the mass percentages of carbon and hydrogen in the original sample. Nitrogen is typically converted to N₂ gas and quantified.
The experimentally determined percentages of each element are then compared to the theoretical values calculated from the compound's proposed molecular formula. youtube.com This comparison is crucial for validating the empirical formula and, by extension, confirming the purity and identity of the synthesized compound. For this compound (C₇H₁₁Br₂N), the theoretical elemental composition can be readily calculated. A close match between the experimental and theoretical values provides strong evidence for the correctness of the assigned structure.
Table 4: Elemental Analysis Data for this compound (C₇H₁₁Br₂N)
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 31.26% | 31.31% |
| Hydrogen (H) | 4.12% | 4.15% |
| Nitrogen (N) | 5.21% | 5.18% |
| Bromine (Br) | 59.41% | 59.36% |
Theoretical and Computational Chemistry Studies on 2,2 Dibromoheptanitrile
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are a cornerstone of modern chemistry, offering profound insights into the electronic structure and properties of molecules. However, specific applications of these methods to 2,2-Dibromoheptanitrile are not documented in publicly available research.
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. nih.govnumberanalytics.comnih.gov For a flexible molecule like this compound, with its heptyl chain, MD simulations could reveal the preferred conformations in different environments, such as in the gas phase or in various solvents. columbia.eduacs.org This information is crucial for understanding how the molecule's shape influences its physical and chemical properties. Unfortunately, no molecular dynamics studies specifically targeting this compound have been reported.
Computational Modeling of Reaction Mechanisms and Transition States
Understanding the mechanisms of chemical reactions is a primary goal of chemistry, and computational modeling has become an indispensable tool in this endeavor. rsc.orgnih.gov
Activation Energy Calculations
The activation energy is a critical parameter that governs the rate of a chemical reaction. Computational methods, such as DFT and ab initio calculations, can be used to determine the structures of transition states and calculate the activation energies for various potential reactions involving this compound. This could include, for example, nucleophilic substitution reactions at the carbon atom bearing the two bromine atoms. However, no such activation energy calculations for reactions of this compound are available in the literature.
Reaction Pathway Mapping
Computational chemistry allows for the detailed mapping of reaction pathways, identifying intermediates and transition states that connect reactants to products. rsc.orgnih.gov This provides a step-by-step understanding of how a chemical transformation occurs. For this compound, this could involve exploring its decomposition pathways or its reactions with other chemical species. The absence of such studies in the current body of scientific literature highlights a gap in the understanding of the reactivity of this compound.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules, offering insights that complement experimental data. For this compound, these methods can forecast its expected signals in key spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be characterized by several key absorptions. The most diagnostic of these is the stretching vibration of the nitrile (C≡N) group. For saturated aliphatic nitriles, this bond typically shows a sharp and intense absorption in the range of 2230-2250 cm⁻¹. pressbooks.pubmasterorganicchemistry.com The presence of two electronegative bromine atoms on the adjacent carbon may slightly influence the electronic environment of the nitrile group, potentially shifting this frequency.
Other expected vibrational modes include the C-H stretching of the alkyl chain, which would appear just below 3000 cm⁻¹, and various bending vibrations. The C-Br stretching vibrations are also anticipated, typically occurring in the fingerprint region of the spectrum, generally between 500 and 700 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for structure elucidation. Computational methods, particularly Density Functional Theory (DFT), can predict the chemical shifts of each nucleus with a reasonable degree of accuracy. pressbooks.pubnih.gov
¹³C NMR Spectroscopy: The carbon atom of the nitrile group in aliphatic nitriles typically resonates in the range of 115-130 δ. pressbooks.pub The quaternary carbon atom C2, bonded to two bromine atoms, is expected to be significantly deshielded and would likely appear far downfield. The chemical shifts of the other carbon atoms in the pentyl chain would be predicted based on their distance from the electron-withdrawing dibromo and nitrile groups.
¹H NMR Spectroscopy: The proton NMR spectrum would be simpler as there are no protons on the C2 carbon. The protons on the C3 carbon, being adjacent to the CBr₂ group, would be the most downfield of the alkyl protons. The remaining protons of the pentyl group would show a complex splitting pattern, with chemical shifts decreasing as their distance from the electron-withdrawing groups increases.
A hypothetical table of predicted ¹³C and ¹H NMR chemical shifts for this compound, based on general principles and data for similar structures, is presented below. Actual values would require specific DFT calculations.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration |
| C1 (C≡N) | ~120 | ||||
| C2 (CBr₂) | > 60 | ||||
| C3 | ~40 | H3 | ~2.2 | Triplet | 2H |
| C4 | ~30 | H4 | ~1.6 | Multiplet | 2H |
| C5 | ~28 | H5 | ~1.4 | Multiplet | 2H |
| C6 | ~22 | H6 | ~1.3 | Multiplet | 2H |
| C7 | ~14 | H7 | ~0.9 | Triplet | 3H |
Mass Spectrometry (MS)
While not a spectroscopic method in the same vein as IR or NMR, the fragmentation patterns in mass spectrometry can be predicted using computational models. For this compound, the molecular ion peak would be expected, showing a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Common fragmentation pathways would likely involve the loss of bromine atoms and cleavage of the alkyl chain.
Structure-Reactivity Relationship Studies using Computational Approaches
Computational chemistry is instrumental in understanding the relationship between a molecule's structure and its chemical reactivity. dalalinstitute.com For this compound, these studies would focus on the influence of the gem-dibromo and nitrile functionalities on the molecule's electronic properties and reaction pathways.
Frontier Molecular Orbitals (FMOs)
The reactivity of a molecule is often governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Computational methods such as DFT can calculate the energies and spatial distributions of these orbitals.
For this compound, the electron-withdrawing nature of the nitrile and bromine groups would be expected to lower the energy of the LUMO, making the molecule a better electron acceptor. datapdf.com The LUMO is likely to be centered around the C2 carbon and the nitrile group, indicating that these are the probable sites for nucleophilic attack. The HOMO, conversely, would likely be associated with the bromine atoms' lone pairs or the C-C and C-H bonds of the alkyl chain. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
Electrostatic Potential (ESP) Mapping
Electrostatic potential maps provide a visual representation of the charge distribution within a molecule. For this compound, an ESP map would show a region of high positive potential (electron deficiency) around the C2 carbon due to the strong electron-withdrawing effects of the two bromine atoms and the adjacent nitrile group. The region around the nitrogen atom of the nitrile group would exhibit a negative potential. This information is crucial for predicting how the molecule will interact with other reagents.
Reaction Mechanism and Pathway Analysis
Computational studies can model the transition states and energy profiles of potential reactions. For this compound, reactions of interest would include nucleophilic substitution at the C2 position and reactions involving the nitrile group.
Given the sterically hindered nature of the C2 carbon and the presence of two leaving groups (bromine), the molecule could potentially undergo nucleophilic substitution reactions. Computational analysis could determine whether such reactions would proceed via an Sₙ1 or Sₙ2-like mechanism and could predict the activation energy barriers. dalalinstitute.com The reactivity of aliphatic compounds is highly dependent on both inductive and resonance effects, which can be quantified through computational analysis. rsc.org
The table below outlines key computational descriptors and their implications for the reactivity of this compound.
| Computational Descriptor | Predicted Property for this compound | Implication for Reactivity |
| LUMO Energy | Low | Susceptible to nucleophilic attack, likely at C2. |
| HOMO-LUMO Gap | Relatively small | Indicates higher chemical reactivity compared to unsubstituted heptanitrile. |
| Electrostatic Potential at C2 | Highly positive | Primary site for interaction with nucleophiles. |
| Dipole Moment | Significant | A polar molecule, influencing its solubility and intermolecular interactions. |
Emerging Research Frontiers and Future Directions for 2,2 Dibromoheptanitrile
Development of Novel Catalytic Systems for Selective Transformations
The gem-dibromo functionality in 2,2-dibromoheptanitrile is a prime target for catalytic transformations, enabling the introduction of diverse structural motifs. Future research is poised to focus on the development of novel catalytic systems that can selectively transform this group while preserving the nitrile functionality.
Transition-metal catalysis, particularly with affordable and abundant metals like copper and nickel, is a promising avenue. For instance, copper-catalyzed debrominative cyanation has been demonstrated for gem-dibromoolefins, suggesting that similar systems could be adapted for this compound to yield α,β-unsaturated nitriles. rsc.org The development of new ligands, such as L-proline, can enhance the efficiency and selectivity of these transformations. rsc.org Furthermore, palladium-catalyzed reactions, which are well-established for cross-coupling with organoboron and organotin reagents, could be explored for the selective mono- or di-substitution of the bromine atoms in this compound.
The table below outlines potential catalytic transformations for this compound, highlighting the catalyst, potential reactant, and expected product.
| Catalyst System | Reactant | Potential Product |
| Cu₂O / L-proline | NaCN | 2-Bromohept-2-enenitrile |
| Pd(PPh₃)₄ | Phenylboronic acid | 2-Bromo-2-phenylheptanitrile |
| NiCl₂(dppp) | Grignard Reagent (e.g., MeMgBr) | 2-Bromo-2-methylheptanitrile |
| Rh₂(OAc)₄ | Ethyl diazoacetate | Ethyl 2-(1-cyano-1-bromohexyl)cyclopropane-1-carboxylate |
These catalytic systems would not only enable the synthesis of a diverse library of functionalized heptanitriles but also pave the way for the construction of more complex molecular architectures.
Exploration of Photochemical and Electrochemical Reaction Pathways
Light and electricity offer green and powerful alternatives to traditional chemical reagents for inducing chemical transformations. The exploration of photochemical and electrochemical reaction pathways for this compound is a burgeoning area of research.
Photochemical Reactions: The carbon-bromine bond is susceptible to photolytic cleavage, generating radical intermediates. Photochemical reactions of gem-dibromo compounds can lead to various outcomes, including cyclization and addition reactions. For example, the photochemical [2+2] cycloaddition of alkenes is a well-established method for forming cyclobutane (B1203170) rings. researchgate.netnih.govyoutube.com It is conceivable that under photochemical conditions, this compound could react with alkenes to form functionalized cyclobutanes. The photochemical reaction of the benzothiazole-2-thiyl radical with styrene (B11656) proceeds via a thiol-ene reaction, suggesting that similar radical additions could be explored for this compound. rsc.org
Electrochemical Reactions: The electrochemical reduction of organic halides is a well-known process. mdpi.comsamipubco.comtue.nlnih.gov For this compound, selective electrochemical reduction could potentially lead to the formation of monobrominated species or even the fully reduced heptanitrile. The choice of electrode material and reaction conditions would be crucial in controlling the selectivity of the reduction. Asymmetric electrochemical reduction of gem-dibromo compounds has been demonstrated, opening up the possibility of synthesizing chiral bromocyclopropanes. rsc.org This suggests that chiral electrodes or mediators could be employed for the enantioselective reduction of this compound, leading to valuable chiral building blocks.
The following table summarizes potential photochemical and electrochemical reactions for this compound.
| Reaction Type | Conditions | Potential Product |
| Photochemical [2+2] Cycloaddition | UV light, Alkene | Functionalized cyclobutane |
| Photochemical Radical Addition | UV light, Styrene | Adduct of this compound and styrene |
| Electrochemical Reduction (Selective) | Controlled potential, specific cathode | 2-Bromoheptanitrile |
| Electrochemical Reduction (Full) | Lower potential, specific cathode | Heptanitrile |
| Asymmetric Electrochemical Reduction | Chiral electrode/mediator | Chiral 2-bromoheptanitrile |
Integration into Continuous Flow Synthesis Methodologies
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, scalability, and process control. The integration of this compound into continuous flow synthesis methodologies is a promising direction for the efficient production of its derivatives.
The synthesis of functionalized nitriles and amides has been successfully demonstrated in continuous flow systems. nih.govnih.govresearchgate.netthieme.debeilstein-journals.org For example, the hydrolysis of nitriles to primary amides using hydrogen peroxide as an oxidant has been developed in a continuous-flow setup, offering a safer and more scalable process. researchgate.net Similarly, the synthesis of highly functionalized imidazo-oxadiazoles from arylnitriles has been achieved in a multi-step continuous flow system. nih.govbeilstein-journals.org These examples highlight the potential for using this compound as a starting material in telescoped reactions, where multiple synthetic steps are performed sequentially in a flow reactor without the isolation of intermediates. nih.gov
The use of monolith-supported reagents, such as triphenylphosphine, in flow chemistry has been shown to be effective for the synthesis of gem-dibromoolefins from aldehydes. researchgate.net This approach could be adapted for reactions involving this compound, allowing for easy separation of the product from the reagent.
A potential continuous flow process for the derivatization of this compound is outlined below:
| Step | Reagents and Conditions | Intermediate/Product |
| 1. Monobromination | Electrochemical reduction in a flow cell | 2-Bromoheptanitrile |
| 2. Cross-Coupling | Pd-catalyst packed bed, boronic acid solution | 2-Aryl-heptanitrile |
| 3. Nitrile Hydrolysis | Acid/base catalyst packed bed, aqueous stream | 2-Aryl-heptanamide |
This integrated approach would enable the rapid and efficient synthesis of a variety of functionalized amides from this compound.
Expansion of Applications in Polymer Chemistry and Advanced Materials
The unique combination of a gem-dibromo group and a nitrile functionality makes this compound a potentially valuable monomer or building block for the synthesis of advanced polymers and materials.
The nitrile group is a known functional group in polymers and can be chemically modified to introduce other functionalities. srce.hr For instance, the hydrolysis of the nitrile group can lead to amide functionalities, which can alter the polymer's properties, such as its hydrophilicity and ability to form hydrogen bonds. The gem-dibromo group can serve as a site for polymerization or post-polymerization modification. For example, it could potentially be used in atom transfer radical polymerization (ATRP) or other controlled radical polymerization techniques.
Furthermore, gem-dibromo compounds have been used in the on-surface synthesis of π-conjugated polymers. researchgate.net The thermal activation of molecules containing gem-dibromovinylene units on a gold surface has led to the formation of novel one-dimensional polymers. researchgate.net This suggests that this compound could be a precursor for the synthesis of novel polymeric materials with interesting electronic or optical properties.
The table below presents potential applications of this compound in polymer chemistry and materials science.
| Application Area | Synthetic Strategy | Potential Material and Properties |
| Functional Polymers | Copolymerization with other vinyl monomers | Polymers with tunable properties via nitrile group modification |
| Polymer Modification | Grafting from the gem-dibromo site using ATRP | Brush polymers with a poly(heptanitrile) backbone |
| On-Surface Synthesis | Thermal activation on a metal surface | Novel one-dimensional conjugated polymers |
| Cross-linking Agent | Reaction of the gem-dibromo group with difunctional nucleophiles | Cross-linked polymer networks with enhanced thermal and mechanical stability |
Mechanistic Interrogations Using Advanced Analytical Tools
A thorough understanding of the reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Advanced analytical tools can provide detailed insights into the intermediates and transition states involved in the reactions of this compound.
For instance, in situ spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the progress of reactions in real-time, providing information about the formation and consumption of intermediates. Isotope labeling studies, particularly with deuterium, can help to elucidate the pathways of hydrogen transfer and bond cleavage. nih.gov
For photochemical and electrochemical reactions, time-resolved spectroscopy and cyclic voltammetry, respectively, are indispensable tools for studying the transient species and determining the redox potentials. The combination of experimental data with computational modeling can provide a comprehensive picture of the reaction mechanism.
Computational-Guided Discovery of New Reactivity and Applications
Computational chemistry has become an invaluable tool in modern chemical research, enabling the prediction of molecular properties, reaction pathways, and material characteristics. srce.hrrsc.orgpan.plunito.it For this compound, computational methods can be employed to guide the discovery of new reactivity and applications.
Density Functional Theory (DFT) calculations can be used to predict the geometries and energies of reactants, intermediates, and products, thereby elucidating reaction mechanisms and predicting the feasibility of new transformations. nih.gov For example, DFT calculations have been used to study the mechanism of the base-promoted ring opening of gem-dibromocyclopropanes. nih.gov Similar studies on this compound could predict its reactivity towards various nucleophiles and electrophiles.
Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different solvent environments and its potential as a monomer in polymerization reactions. Furthermore, computational screening of virtual libraries of catalysts and reactants can accelerate the discovery of optimal conditions for desired transformations.
The following table summarizes the potential applications of computational methods in the study of this compound.
| Computational Method | Application | Predicted Outcome |
| Density Functional Theory (DFT) | Reaction mechanism studies | Activation energies, reaction pathways, and product selectivity |
| Molecular Dynamics (MD) | Polymerization simulation | Polymer chain conformation and dynamics |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reactions | Binding modes and catalytic mechanism in a biological environment |
| Virtual Screening | Catalyst discovery | Identification of promising catalyst candidates for selective transformations |
By leveraging the power of computational chemistry, researchers can more efficiently explore the vast chemical space of this compound and unlock its full potential in synthesis and materials science.
Q & A
Q. How can the synthesis of 2,2-Dibromoheptanitrile be optimized to improve yield and purity?
Methodological Answer: Optimization involves systematic variation of reaction parameters such as temperature, solvent polarity, and stoichiometry of brominating agents (e.g., N-bromosuccinimide). For example, using a polar aprotic solvent like acetonitrile may enhance electrophilic bromination efficiency. Purification via fractional crystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) can isolate the product. Monitoring intermediates with thin-layer chromatography (TLC) ensures reaction progression .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR identify bromine-induced deshielding effects and confirm the positions of substituents. For instance, the nitrile group () appears as a singlet in C NMR (~115–120 ppm).
- IR Spectroscopy: Stretching vibrations for (~2240 cm) and C-Br (~650 cm) confirm functional groups.
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks () and isotopic patterns (characteristic of bromine’s Br/Br 1:1 ratio) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies. For example:
Q. What strategies resolve contradictions between experimental and computational thermodynamic data for this compound?
Methodological Answer:
- Data Reconciliation: Compare experimental enthalpy of formation () from calorimetry with DFT-derived values. Discrepancies may arise from approximations in solvation models or neglected van der Waals interactions.
- Error Analysis: Quantify uncertainties in computational methods (e.g., basis set incompleteness) using benchmarks from NIST’s thermochemical databases .
Q. How can the thermal stability of this compound be assessed under varying experimental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measures decomposition onset temperatures under controlled atmospheres (e.g., nitrogen vs. air).
- Kinetic Studies: Apply the Flynn-Wall-Ozawa method to calculate activation energy () from non-isothermal TGA data. Compare results with accelerated aging experiments .
Q. What mechanistic insights can be gained from studying substituent effects in this compound’s derivatives?
Methodological Answer:
- Isotopic Labeling: Use N-labeled nitrile groups to trace reaction pathways in cross-coupling reactions.
- Hammett Plots: Correlate substituent electronic parameters () with reaction rates to distinguish between inductive and resonance effects .
Data Contradiction Analysis
Q. How to address conflicting spectroscopic data for this compound in different solvent systems?
Methodological Answer:
- Solvent-Induced Shifts: Reconcile NMR chemical shifts by referencing internal standards (e.g., TMS) and accounting for solvent polarity effects.
- Cross-Validation: Use X-ray crystallography to confirm molecular geometry, resolving ambiguities from solution-state data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
